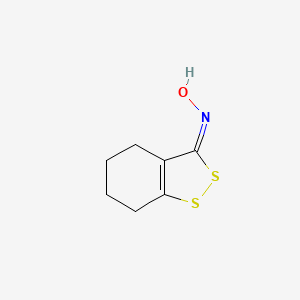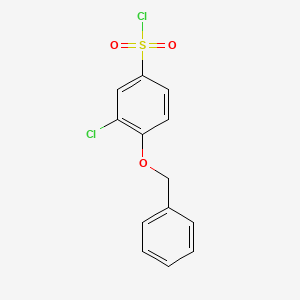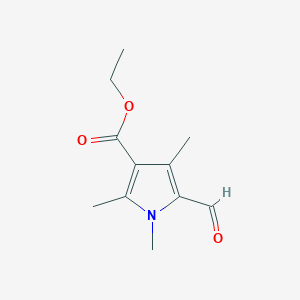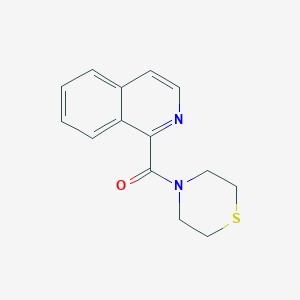
2-(3-chloro-2-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-hydroxyphenyl)acetic acid (2-CPA) is an organic compound with a molecular formula of C8H7ClO3. It is a white solid with a melting point of 174-176°C and a boiling point of 310-312°C. 2-CPA is a widely used chemical in a variety of scientific research applications due to its unique properties.
Scientific Research Applications
2-(3-chloro-2-hydroxyphenyl)acetic acid is commonly used in scientific research as a reagent, catalyst, and as a component of various biological systems. It is used in the synthesis of biologically active compounds, such as drugs and pharmaceuticals, as well as in the synthesis of polymers-based materials. 2-(3-chloro-2-hydroxyphenyl)acetic acid is also used in the production of dyes and pigments, and in the synthesis of organic compounds.
Mechanism of Action
2-(3-chloro-2-hydroxyphenyl)acetic acid acts as an inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and glutathione transferase (GST). It also acts as a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX). In addition, 2-(3-chloro-2-hydroxyphenyl)acetic acid has been shown to inhibit the activity of several other enzymes, including cyclooxygenase-1 (COX-1), cyclooxygenase-3 (COX-3), and cyclooxygenase-4 (COX-4).
Biochemical and Physiological Effects
2-(3-chloro-2-hydroxyphenyl)acetic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 2-(3-chloro-2-hydroxyphenyl)acetic acid has been found to have anti-oxidant and anti-cancer properties, as well as to be a potent inhibitor of the enzyme 5-lipoxygenase (5-LOX).
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-chloro-2-hydroxyphenyl)acetic acid in laboratory experiments include its high purity, stability, and availability. It is also relatively inexpensive, and can be easily synthesized in the laboratory. However, there are some limitations to using 2-(3-chloro-2-hydroxyphenyl)acetic acid in laboratory experiments, such as the fact that it is a strong acid and can be corrosive. In addition, it is not soluble in water and must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), before it can be used in experiments.
Future Directions
2-(3-chloro-2-hydroxyphenyl)acetic acid has a variety of potential future applications in scientific research. It has been suggested that it could be used to develop new drugs and pharmaceuticals, as well as to create new materials and polymers. In addition, 2-(3-chloro-2-hydroxyphenyl)acetic acid could be used to create new dyes and pigments, and to synthesize new organic compounds. Finally, 2-(3-chloro-2-hydroxyphenyl)acetic acid could be used to investigate the biochemical and physiological effects of various enzymes, as well as to study the mechanism of action of various drugs and pharmaceuticals.
Synthesis Methods
2-(3-chloro-2-hydroxyphenyl)acetic acid is synthesized from the reaction of 3-chloro-2-hydroxybenzoic acid and acetic anhydride in the presence of anhydrous sodium acetate. The reaction is conducted at a temperature of 80-90°C for 4-6 hours. The reaction produces the desired product, 2-(3-chloro-2-hydroxyphenyl)acetic acid, in a yield of up to 90%.
properties
IUPAC Name |
2-(3-chloro-2-hydroxyphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,12H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNFNUJOSOFRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-hydroxyphenyl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



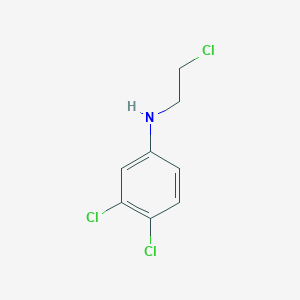
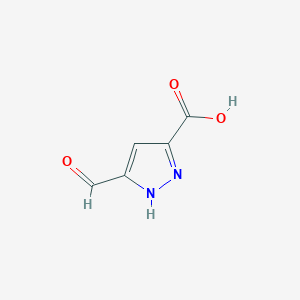


![2-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6612073.png)
